Spadin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

斯帕丁(三氟乙酸盐)是一种肽化合物,以其作为 TREK-1 通道的脑穿透抑制剂的作用而闻名,TREK-1 通道是一种双孔域钾离子通道。 这种化合物因其在抑郁症小鼠模型中观察到的抗抑郁作用而受到关注,并具有快速起效的特点 .

准备方法

合成路线和反应条件: 斯帕丁(三氟乙酸盐)的合成涉及固相肽合成 (SPPS)。这种方法允许将氨基酸按顺序添加到固定在固体树脂上的不断增长的肽链上。该过程通常涉及以下步骤:

树脂负载: 将初始氨基酸连接到树脂上。

脱保护和偶联: 去除氨基酸上的保护基团,然后使用偶联试剂(如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt))将下一个氨基酸偶联到链上。

裂解和纯化: 使用三氟乙酸 (TFA) 将完成的肽从树脂上裂解下来,并使用高效液相色谱 (HPLC) 进行纯化。

工业生产方法: 在工业环境中,斯帕丁(三氟乙酸盐)的生产遵循类似的原理,但规模更大。自动肽合成器通常用于提高效率和可重复性。 使用大规模 HPLC 系统确保最终产品的纯度 .

化学反应分析

反应类型: 斯帕丁(三氟乙酸盐)在其合成过程中主要发生肽键形成。 它还可以参与其他反应,例如:

氧化: 氧化条件可以修饰肽中的某些氨基酸残基。

还原: 还原条件可以还原存在的二硫键。

取代: 氨基酸残基可以被取代以创建斯帕丁的类似物。

常用试剂和条件:

氧化: 过氧化氢或其他氧化剂。

还原: 二硫苏糖醇 (DTT) 或其他还原剂。

取代: 特定的氨基酸衍生物和偶联试剂。

主要产物: 这些反应的主要产物是修饰后的肽,它可能具有改变的生物活性或稳定性 .

科学研究应用

Antidepressant Properties

Spadin has been identified as a potent antagonist of the TREK-1 potassium channel, which is implicated in mood regulation and depression. Research has demonstrated several key findings regarding this compound's antidepressant effects:

- Mechanism of Action : this compound selectively inhibits TREK-1 channels, leading to increased serotonergic transmission and neurogenesis. This mechanism was highlighted in studies showing that this compound treatment resulted in rapid antidepressant effects in mouse models, significantly faster than traditional selective serotonin reuptake inhibitors (SSRIs) like fluoxetine .

- Behavioral Studies : In various behavioral tests, mice treated with this compound exhibited resistance to depressive symptoms, comparable to those lacking the TREK-1 gene. Notably, a four-day intravenous treatment with this compound led to significant increases in hippocampal neurogenesis and activation of the cAMP response element-binding protein (CREB), crucial for mood regulation .

- Comparison with Conventional Antidepressants : Unlike SSRIs that typically require weeks to manifest effects, this compound demonstrated rapid onset within four days. Additionally, it did not produce the cardiac side effects often associated with TREK-1 inhibition, suggesting a favorable safety profile .

Neurobiological Insights

This compound’s interaction with astrocytes has been studied to understand its broader neurobiological implications:

- Astrocytic Conductance : Research indicates that this compound can modulate astrocytic passive conductance by inhibiting TREK-1 channels. This modulation is significant for maintaining brain homeostasis and may have implications for neurodegenerative diseases .

Insecticide Development

Recently, this compound has been integrated into agricultural practices as an active ingredient in insecticides:

- Corteva Agriscience's Innovation : Corteva launched a new insecticide formulation containing 11.7% this compound, targeting aphids specifically. The compound exhibits broad-spectrum activity and excellent residual control, making it effective even under challenging environmental conditions .

- Unique Mode of Action : Unlike traditional insecticides, this compound operates through a novel mechanism that provides immediate control upon contact with aphids while ensuring long-lasting protection. This innovation could enhance crop yield potential significantly .

Summary of Findings

The applications of this compound span both pharmacological and agricultural domains, showcasing its versatility:

| Application Area | Key Findings |

|---|---|

| Pharmacology | - Rapid antidepressant effects through TREK-1 inhibition |

| - Enhanced neurogenesis and serotonergic activity | |

| - Favorable safety profile compared to conventional SSRIs | |

| Agriculture | - Effective insecticide against aphids |

| - Broad-spectrum activity with unique mode of action |

Antidepressant Efficacy

In a pivotal study conducted by Mazella et al., this compound was shown to effectively block TREK-1 activity in various neural contexts, leading to enhanced neuronal firing rates and behavioral resistance to depression in animal models . This study laid the groundwork for considering this compound as a candidate for developing new antidepressant therapies.

Agricultural Impact

Corteva's introduction of this compound-based insecticides represents a significant advancement in pest management strategies within agriculture, aiming to protect crops from aphid infestations while minimizing environmental impact through targeted action .

作用机制

斯帕丁通过选择性拮抗 TREK-1 通道的激活而发挥作用。 TREK-1 通道参与调节神经元、心脏和平滑肌的生理功能。 斯帕丁与这些通道结合并抑制其活性,这被认为与其抗抑郁作用有关。 涉及的精确分子靶点和通路包括钾离子电导的调节和细胞膜电位的调节 .

类似化合物:

人脑肽 (三氟乙酸盐): 另一种具有神经保护特性的肽。

TNIIIA2 (三氟乙酸盐): 具有抗炎作用的肽。

D12-116 (三氟乙酸盐): 具有潜在治疗应用的肽。

比较: 斯帕丁因其对 TREK-1 通道的特异性抑制及其快速起效的抗抑郁作用而独一无二。 虽然其他肽如人脑肽和 TNIIIA2 具有不同的生物活性,但斯帕丁能够穿透大脑并调节离子通道使其与众不同 .

相似化合物的比较

Humanin (trifluoroacetate): Another peptide with neuroprotective properties.

TNIIIA2 (trifluoroacetate): A peptide with anti-inflammatory effects.

D12-116 (trifluoroacetate): A peptide with potential therapeutic applications.

Comparison: Spadin is unique due to its specific inhibition of TREK-1 channels and its rapid onset of antidepressant effects. While other peptides like Humanin and TNIIIA2 have different biological activities, this compound’s ability to penetrate the brain and modulate ion channels sets it apart .

生物活性

Spadin is a 17-amino-acid peptide derived from the sortilin receptor, primarily recognized for its role as a selective inhibitor of the TREK-1 potassium channel. This compound has garnered significant interest in the field of neuropharmacology, particularly for its potential antidepressant effects and its ability to modulate various biological activities in neuronal tissues.

This compound functions by blocking the activity of the TREK-1 channel, which is known to be involved in neuronal excitability and various physiological processes. Research indicates that this compound binds to TREK-1 with high affinity (10 nM) and inhibits its activity in various cellular models, including COS-7 cells and hippocampal neurons . This inhibition results in increased neuronal firing rates, particularly in serotonin-producing neurons within the Dorsal Raphe Nucleus, suggesting a mechanism that may enhance serotonergic transmission—an essential pathway in mood regulation .

Antidepressant Effects

The antidepressant properties of this compound have been demonstrated through multiple behavioral assays. In studies involving mice, this compound administration resulted in significant resistance to depressive behaviors akin to those observed in TREK-1 deficient mice. Notably, this compound treatment led to increased levels of phosphorylated CREB (cAMP response element-binding protein) and enhanced neurogenesis in the hippocampus, both of which are critical indicators of antidepressant efficacy .

Table 1: Summary of Biological Activities of this compound

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of this compound beyond its basic inhibitory action on TREK-1. For instance, Heurteaux et al. (2006) established that inhibiting TREK-1 channels induces an antidepressant phenotype. Subsequent research identified retro-inverso analogs of this compound that retained its antidepressant properties while potentially offering improved pharmacokinetic profiles .

In a notable study published in Frontiers in Pharmacology, researchers demonstrated that this compound selectively antagonizes the activation of TREK-1 by arachidonic acid (AA), indicating an allosteric modulation mechanism . This finding suggests that this compound may not only inhibit TREK-1 but also fine-tune its response to physiological stimuli.

Implications for Future Research

The implications of this compound's biological activities extend into potential therapeutic applications for mood disorders. Given its unique mechanism of action—targeting a specific ion channel associated with mood regulation—this compound could pave the way for novel antidepressant therapies with fewer side effects compared to traditional SSRIs (selective serotonin reuptake inhibitors).

属性

IUPAC Name |

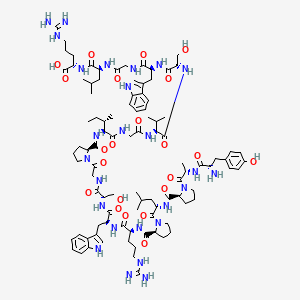

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H142N26O22/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSPWLIEKXALQP-WSSJNERPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H142N26O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2012.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。